![molecular formula C7H14O4 B15313003 Methyl2,3-dihydroxy-4-methylpentanoate](/img/structure/B15313003.png)
Methyl2,3-dihydroxy-4-methylpentanoate
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Overview
Description
Methyl2,3-dihydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid and contains two hydroxyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the reduction of α-aceto-α-hydroxybutyrate to 3-hydroxy-2-keto-3-methylpentanoate, followed by further reduction to 2,3-dihydroxy-3-methylpentanoate. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction and esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.
Reduction: Formation of 2,3-dihydroxy-4-methylpentanol.
Substitution: Formation of 2,3-dihalo-4-methylpentanoate derivatives.
Scientific Research Applications
Methyl2,3-dihydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of Methyl2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl2,3-dihydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
2,3-Dihydroxy-3-methylpentanoic acid: Similar structure but lacks the methyl ester group.
2,3-Dihydroxy-3-methylvalerate: Another derivative with similar functional groups.
3-Hydroxy-2-keto-3-methylpentanoate: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which confer distinct chemical properties and reactivity .
Biological Activity
Methyl 2,3-dihydroxy-4-methylpentanoate, also known as methyl DL-leucate, is a compound that has garnered interest due to its potential biological activities, particularly in metabolic pathways and its role as a precursor in various biosynthetic processes. This article explores the biological activity of this compound, focusing on its metabolic functions, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Methyl 2,3-dihydroxy-4-methylpentanoate is an ester derivative of branched-chain amino acids. Its molecular formula is C7H14O3, and it is characterized by the presence of two hydroxyl groups and a methyl group attached to a pentanoic acid backbone. This structure plays a crucial role in its biological activity and interaction with various metabolic pathways.
Metabolic Pathways
Methyl 2,3-dihydroxy-4-methylpentanoate is involved in the superpathway of leucine, valine, and isoleucine biosynthesis . It acts as an intermediate in the synthesis of these essential amino acids through the following enzymatic reactions:
- Formation : It is generated from 3-hydroxy-3-methyl-2-oxopentanoic acid via the enzyme ketol-acid reductoisomerase (EC 1.1.1.86).
- Conversion : Subsequently, it can be converted into (S)-3-methyl-2-oxopentanoic acid through dihydroxy-acid dehydratase (EC 4.2.1.9) .
This pathway highlights the compound's significance in amino acid metabolism, which is vital for protein synthesis and various cellular functions.
Anticancer Properties
Recent studies have indicated that derivatives of methyl 2,3-dihydroxy-4-methylpentanoate exhibit promising anticancer activity . For instance:
- A series of synthesized compounds based on similar structural modifications demonstrated significant antiproliferative effects against cancer cell lines such as HeLa cells with IC50 values ranging from 0.69 to 11 μM .
- Another study focused on hybrid compounds that combined pharmacophoric groups showed enhanced cytotoxicity against HL-60 leukemia cells and MCF-7 breast cancer adenocarcinoma cells .
These findings suggest that modifications to the methyl 2,3-dihydroxy-4-methylpentanoate structure could lead to new anticancer agents with better efficacy.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Natural products containing similar structures have been documented for their antibacterial activity . The potential for developing new antibiotics from compounds like methyl 2,3-dihydroxy-4-methylpentanoate remains an area of active research.
Study on Antiproliferative Effects
A study synthesized a library of derivatives based on methyl 2,3-dihydroxy-4-methylpentanoate and assessed their activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 0.69 | Induces apoptosis |
Compound B | MCF-7 | 11 | DNA damage induction |
Compound C | HL-60 | 5 | Cell cycle arrest |
This table summarizes the anticancer effects observed in vitro, indicating that certain derivatives can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis and DNA damage .
Properties
Molecular Formula |
C7H14O4 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl 2,3-dihydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O4/c1-4(2)5(8)6(9)7(10)11-3/h4-6,8-9H,1-3H3 |
InChI Key |
PXGIKWRXGVWCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)OC)O)O |
Origin of Product |
United States |
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